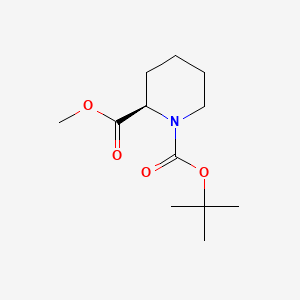

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate

Vue d'ensemble

Description

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as trimethylsilyl iodide (TMSI) in methanol at room temperature . This multicomponent reaction yields the desired piperidine derivative in moderate to good yields.

Industrial Production Methods

Industrial production of piperidine derivatives often employs hydrogenation, cyclization, and other catalytic processes to achieve high efficiency and yield. For example, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce piperidinone intermediates with an iron complex as a catalyst .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mécanisme D'action

The mechanism of action of ®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic six-membered ring structure with one nitrogen atom.

Piperine: An alkaloid with a piperidine nucleus, known for its bio-enhancing properties.

Uniqueness

®-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate is unique due to its specific structural features and potential applications. Its tert-butyl and methyl substituents provide distinct chemical properties that differentiate it from other piperidine derivatives.

Activité Biologique

(R)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate (CAS Number: 164456-75-1) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a piperidine ring with two carboxylate groups and tert-butyl and methyl substituents, which influence its solubility and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications.

The compound's mechanism of action is believed to involve interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways remain under investigation but suggest potential roles in anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | <10 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 12.5 | Inhibits proliferation |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial effects. Preliminary results indicate it possesses activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still limited.

Case Studies

One notable case study involved the evaluation of the compound's effects on MCF-7 cells, where flow cytometry analysis revealed significant induction of apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with related piperidine derivatives indicates that structural variations significantly affect biological activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15.63 | Anticancer |

| Piperine | 20.0 | Antioxidant |

| (S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate | >50 | Less active |

This table illustrates that while (R)-1-tert-butyl derivative shows significant activity, its stereoisomer exhibits reduced potency.

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-piperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-6-5-7-9(13)10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMJFJDVCVNWQN-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662560 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164456-75-1 | |

| Record name | 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.